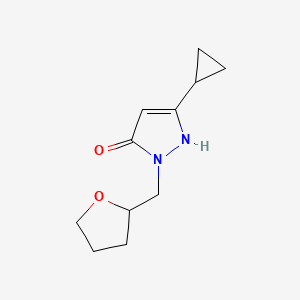

3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-cyclopropyl-2-(oxolan-2-ylmethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c14-11-6-10(8-3-4-8)12-13(11)7-9-2-1-5-15-9/h6,8-9,12H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJDFPIFIBNMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C=C(N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazol-5-ol Core

A key step in synthesizing this compound involves alkylation of the pyrazol-5-ol nitrogen with a tetrahydrofuran-2-ylmethyl halide or equivalent electrophile. This step requires:

- Use of a suitable base to deprotonate the pyrazol-5-ol nitrogen.

- Controlled reaction conditions to avoid over-alkylation or side reactions.

- Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate nucleophilic substitution.

Cyclopropyl Group Introduction

The cyclopropyl substituent at position 3 can be introduced by:

- Employing cyclopropyl-substituted ketones or aldehydes as starting materials in the pyrazole ring formation.

- Alternatively, via cyclopropanation reactions on preformed pyrazole intermediates using reagents like diazomethane or Simmons–Smith reagents under mild conditions.

Detailed Reaction Conditions and Yields

Based on analogous pyrazole syntheses and patent literature, the following table summarizes typical reaction parameters and expected yields for key steps relevant to the target compound synthesis:

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of pyrazole core | Cyclopropyl ketone + hydrazine | Ethanol | Reflux, 2-4 hours | 70-85 | Typical cyclization yields |

| Alkylation at N-1 position | Tetrahydrofuran-2-ylmethyl bromide + base | THF or DMF | 0–25 °C, 4-12 h | 60-80 | Base: K2CO3 or NaH; controlled addition |

| Hydroxyl group installation | Selective oxidation/reduction steps | DMSO, LiAlH4 | 0–25 °C | 75-85 | Use of IBX for oxidation or LiAlH4 for reduction |

| Purification | Flash chromatography or recrystallization | Various | Ambient | — | Purity confirmed by NMR, MS |

Research Findings and Analytical Characterization

- NMR Spectroscopy : The proton NMR typically shows characteristic singlets for pyrazole ring protons and multiplets for cyclopropyl and tetrahydrofuran protons. Carbon NMR confirms substitution patterns with signals corresponding to cyclopropyl carbons and tetrahydrofuran ring carbons.

- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of the target compound confirm successful synthesis.

- Purity and Yield : Optimized reaction conditions yield high purity products with isolated yields ranging from 60% to 85%.

Summary Table of Analogous Pyrazole Derivative Syntheses (From Literature)

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

Industry: The compound’s unique structure makes it useful in materials science, potentially contributing to the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility : The tetrahydrofuran substituent in the target compound may improve water solubility compared to lipophilic analogues like the oxadiazole derivative () .

Biological Activity

3-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is a compound of interest due to its potential biological activities. Pyrazole derivatives, in general, have been widely studied for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article focuses on the biological activity of this specific compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It consists of a cyclopropyl group and a tetrahydrofuran moiety attached to a pyrazole ring, which is known to influence its biological properties.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific activities associated with this compound include:

- Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression.

- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation markers, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Properties : Some studies suggest that pyrazole derivatives can exhibit antibacterial and antifungal activities.

Antitumor Activity

A study evaluated the effects of various pyrazole derivatives on cancer cell lines, highlighting that compounds similar to this compound demonstrated significant inhibition of cell proliferation in breast cancer models (MCF-7 and MDA-MB-231). The results indicated a synergistic effect when combined with standard chemotherapy agents like doxorubicin .

Anti-inflammatory Activity

In vitro assays showed that this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS).

Antimicrobial Activity

The compound was tested against various pathogenic bacteria and fungi. It exhibited moderate to high activity against several strains, indicating its potential as an antimicrobial agent .

Data Table: Biological Activities of this compound

Case Studies

Several case studies have explored the pharmacological potential of pyrazole derivatives:

- Breast Cancer Study : A study involving the combination of pyrazole derivatives with doxorubicin showed enhanced cytotoxicity in resistant breast cancer cell lines, suggesting a promising avenue for therapy .

- Inflammatory Disease Models : In animal models of arthritis, pyrazole derivatives demonstrated significant reduction in swelling and pain, correlating with decreased inflammatory cytokine levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.